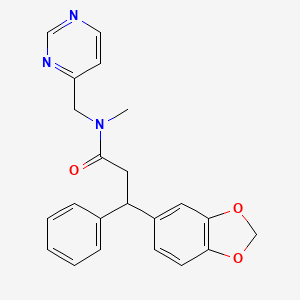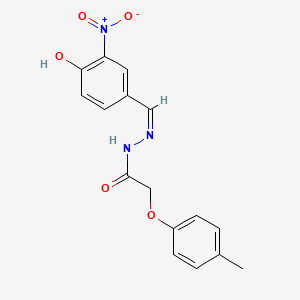![molecular formula C13H19N3O3 B6028168 methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate](/img/structure/B6028168.png)
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a pyrazole derivative that has been synthesized and studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. Additionally, it has been shown to have anti-cancer activity in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate in lab experiments include its potential as a tool for studying inflammation, pain, fever, and neurodegenerative diseases. Additionally, its anti-cancer activity makes it a potential candidate for cancer research. However, the limitations of using this compound in lab experiments include its low yield and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate. These include:
1. Further studies to fully understand its mechanism of action.
2. Investigation of its potential as a treatment for neurodegenerative diseases.
3. Investigation of its potential as an anti-cancer agent.
4. Development of more efficient synthesis methods to increase the yield of the compound.
5. Investigation of its potential as a tool for studying inflammation, pain, and fever.
Conclusion:
This compound is a chemical compound that has potential applications in various fields of research. Its anti-inflammatory, analgesic, antipyretic, and neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. Additionally, its anti-cancer activity makes it a potential candidate for cancer research. However, further studies are needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate involves the reaction of cyclohexylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting compound is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol. The yield of the compound is around 50%.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[2-(cyclohexylamino)-2-oxoethyl]-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields of research. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, it has been investigated for its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
methyl 1-[2-(cyclohexylamino)-2-oxoethyl]pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-19-13(18)11-7-8-16(15-11)9-12(17)14-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQWTLOHOINPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C=C1)CC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49731748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(4-methoxyphenyl)amino]-5-(3-nitrobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6028093.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-methoxy-2-methylphenyl)propanamide](/img/structure/B6028128.png)
![3-[3-(2-ethyl-2-methyltetrahydro-2H-pyran-4-yl)-1-piperidinyl]-1-phenyl-1-propanone hydrochloride](/img/structure/B6028134.png)
![2-[4-cyclohexyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6028140.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-isopropyl-5-isoxazolecarboxamide](/img/structure/B6028143.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-phenylpiperazine](/img/structure/B6028145.png)

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(3-methyl-5-isoxazolyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6028161.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![N-methyl-1-(2-phenylethyl)-N-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinamine](/img/structure/B6028201.png)